molecular formula C13H10ClN3S B1389269 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-28-3

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1389269
CAS No.: 941867-28-3
M. Wt: 275.76 g/mol
InChI Key: NTFXFVYJHFTQPI-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with a molecular formula of C13H10ClN3S This compound is known for its unique structure, which combines a benzothiazole ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine: The chlorinated benzothiazole is then coupled with pyridin-3-ylmethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
  • 4-chloro-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine
  • 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzoxazol-2-amine

Uniqueness

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern and the presence of both a benzothiazole and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-10-4-1-5-11-12(10)17-13(18-11)16-8-9-3-2-6-15-7-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXFVYJHFTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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